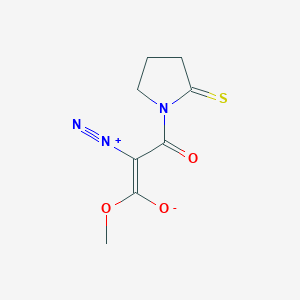
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate is a complex organic compound with a unique structure that includes a diazo group, a keto group, and a sulfanylidenepyrrolidinyl moiety
Méthodes De Préparation
The synthesis of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a diazo compound with a keto ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can form reactive intermediates that interact with molecular targets, leading to the formation of new bonds and structures. The pathways involved depend on the specific reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate can be compared with other diazo compounds and keto esters. Similar compounds include:
Methyl 2-diazo-3-oxobutanoate: Another diazo compound with a simpler structure.
Ethyl diazoacetate: A commonly used diazo compound in organic synthesis.
Diazoacetone: A diazo compound with a keto group. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
134926-99-1 |
|---|---|
Formule moléculaire |
C8H9N3O3S |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3 |
Clé InChI |
QAOFBUKOKHHVLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
SMILES isomérique |
CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-] |
SMILES canonique |
COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-] |
Synonymes |
1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















